Product packaging for (R)-1-Amino-indan-4-OL(Cat. No.:CAS No. 1228561-05-4)

(R)-1-Amino-indan-4-OL

Cat. No.: B3365453
CAS No.: 1228561-05-4
M. Wt: 149.19 g/mol
InChI Key: GWFKPABLUSNUAP-MRVPVSSYSA-N
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Description

(R)-1-Amino-indan-4-OL (CAS 1228561-05-4) is a chiral indane derivative of interest in pharmaceutical and neuroscientific research. It is structurally related to (R)-1-Aminoindan, which is recognized as the major metabolite of the anti-Parkinson's drug rasagiline . As an active metabolite, (R)-1-Aminoindan has been investigated for its neuroprotective properties, which are considered distinct from and not dependent on significant monoamine oxidase-B (MAO-B) inhibitory activity . This profile suggests that the core 1-aminoindan structure may contribute to neuroprotective and potentially neurorestorative effects in experimental models, making it a valuable scaffold for research into cytoprotective mechanisms . The 4-hydroxy substitution in this compound presents a site for further chemical modification, making this compound a potentially useful building block or intermediate in the synthesis and development of novel bioactive molecules for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B3365453 (R)-1-Amino-indan-4-OL CAS No. 1228561-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-amino-2,3-dihydro-1H-inden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFKPABLUSNUAP-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for R 1 Amino Indan 4 Ol and Chiral Aminoindanol Scaffolds

Racemic Synthesis Approaches to Aminoindanols

Prior to the development of advanced asymmetric techniques, racemic synthesis was the primary method for obtaining aminoindanols. These approaches yield a mixture of enantiomers that subsequently require separation, or resolution, to isolate the desired stereoisomer.

One of the earliest documented syntheses of racemic cis-1-aminoindan-2-ol was reported in 1951 by Lutz and Wayland. nih.gov This classical approach begins with trans-2-bromoindan-1-ol, which is treated with an excess of ammonia (B1221849). nih.gov This reaction is believed to proceed through an indene (B144670) oxide intermediate that is subsequently opened by the ammonia nucleophile to form trans-1-aminoindan-2-ol. nih.gov The resulting trans-amino alcohol is then acylated, for instance with 4-nitrobenzoyl chloride, to form the corresponding amide. nih.gov This amide undergoes treatment with thionyl chloride to yield a cis-oxazoline intermediate. nih.gov The final step is an acidic hydrolysis of the oxazoline (B21484), which furnishes the racemic cis-1-aminoindan-2-ol. nih.gov A similar multi-step process starting from indene involves its conversion to a racemic trans-bromohydrin using N-bromosuccinimide (NBS). researchgate.net

Table 1: Classical Synthesis Pathway for Racemic cis-1-Aminoindan-2-ol

Step Starting Material Reagents Intermediate/Product Reference
1 trans-2-Bromoindan-1-ol Excess Ammonia (NH₃) trans-1-Aminoindan-2-ol nih.gov
2 trans-1-Aminoindan-2-ol 4-Nitrobenzoyl chloride N-(trans-2-hydroxyindan-1-yl)-4-nitrobenzamide nih.gov
3 Amide from Step 2 Thionyl chloride (SOCl₂) cis-Oxazoline derivative nih.gov
4 cis-Oxazoline from Step 3 Acidic Hydrolysis (e.g., H₂SO₄) Racemic cis-1-Aminoindan-2-ol nih.gov

Indanones are versatile and widely used precursors for the synthesis of various aminoindanol (B8576300) isomers. One notable strategy involves the stereoselective reduction of an α-hydroxy oxime-ether derived from indan-1-one. nih.gov In this pathway, indan-1-one is first converted to a 2-hydroxy-1-dimethyl ketal. nih.gov Subsequent acidic hydrolysis and reaction with benzyloxyamine hydrochloride yield a mixture of oximes. nih.gov The crucial step is the reduction of this oxime mixture, for example with a borane-THF complex, which produces a mixture of cis- and trans-aminoindanols, with the cis isomer typically being the major product. nih.gov

Another approach starts with 2-indanone, which can be converted to 1,2-indanedion-1-oxime. mdpi.com Direct reduction of this oxime with hydrogen gas over a palladium catalyst leads to a racemic cis-N-hydroxyamine, which can be further hydrogenated to yield the desired racemic cis-1-amino-2-indanol. mdpi.com

Intramolecular cyclization of amides represents a key strategy for controlling the stereochemistry to produce cis-1-amino-2-indanol. nih.govCurrent time information in Bangalore, IN. This method is often embedded within a classical multi-step pathway, such as the one described by Lutz and Wayland. nih.gov The critical transformation involves converting a trans-aminoindanol derivative into a cis-oxazoline through treatment with thionyl chloride. nih.gov This cyclization proceeds with an inversion of configuration at one of the stereocenters, establishing the cis relationship in the oxazoline ring. Current time information in Bangalore, IN. Subsequent hydrolysis of this cyclic intermediate opens the ring to afford the final cis-amino alcohol. nih.govCurrent time information in Bangalore, IN. This strategy is a powerful tool for ensuring the desired relative stereochemistry in the final product. Current time information in Bangalore, IN.

Enantioselective Synthesis of (R)-1-Amino-indan-4-OL and Related Chiral Aminoindanols

The demand for enantiomerically pure aminoindanols, particularly for pharmaceutical applications, has driven the development of numerous enantioselective synthetic methods. These approaches aim to create the desired stereoisomer directly, avoiding the need for classical resolution of a racemic mixture.

Asymmetric reduction of prochiral ketones is a cornerstone of enantioselective synthesis. The use of chiral catalysts, such as oxazaborolidines derived from amino alcohols, has been a significant advance in this field. nih.gov These catalysts can efficiently reduce ketones to alcohols with high enantioselectivity. nih.gov For instance, an oxazaborolidine catalyst derived from (1R,2S)-cis-aminoindanol has been used in the asymmetric synthesis of (R,R)-formoterol, a β₂-agonist, by reducing a bromo ketone precursor to the corresponding bromohydrin with high yield (98%) and enantiomeric excess (96% ee). nih.gov

While examples for the 4-hydroxy isomer are scarce, a relevant synthesis for a 4-substituted analogue involves creating (S)-4-cyano-1-aminoindane, a key intermediate for the drug Ozanimod. researchgate.net This process involves the chemical reductive amination of 4-carboxy-indanone, followed by a lipase-catalyzed resolution to achieve the desired (S)-enantiomer with excellent enantiomeric excess (99% ee). researchgate.net This highlights a chemoenzymatic approach to accessing enantiopure 4-substituted aminoindanes. researchgate.net

Table 2: Selected Enantioselective Methods for Chiral Indanol/Indanone Synthesis

Method Substrate Catalyst/Reagent Product Selectivity Reference
Catalytic Asymmetric Reduction 2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethan-1-one (1R,2S)-B-Methyl oxazaborolidine, Borane-THF (R)-2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethan-1-ol 96% ee nih.gov
Biocatalytic Reduction 1-(Methoxycarbonyl)-indan-2-one Baker's Yeast Optically active hydroxy ester 99.5% ee, >99% de nih.gov
Chemoenzymatic Resolution Racemic 4-cyano-1-aminoindane Lipase (B570770) (S)-4-cyano-1-aminoindane 99% ee researchgate.net

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. researchgate.net Baker's yeast (Saccharomyces cerevisiae) is a widely used, inexpensive, and readily available whole-cell biocatalyst for the asymmetric reduction of prochiral ketones. researchgate.netias.ac.in

An effective enantioselective synthesis of cis-aminoindanol utilizes the baker's yeast reduction of 1-(methoxycarbonyl)-indan-2-one. nih.gov This biocatalytic step produces an optically active hydroxy ester with exceptional enantiomeric (99.5% ee) and diastereomeric (>99% de) excess. nih.gov The resulting ester is then hydrolyzed, and the subsequent acid undergoes a Curtius rearrangement to form an oxazolidinone. nih.gov Finally, basic hydrolysis of the oxazolidinone yields the enantiomerically pure (1R,2S)-aminoindanol. nih.gov This chemoenzymatic route demonstrates the power of combining biological and chemical steps to achieve high levels of stereocontrol. nih.gov

Stereoselective Reduction Methods

Diastereoselective Hydrogenation of Oximes

A prominent strategy for installing the amine functionality with stereocontrol is the diastereoselective hydrogenation of a chiral oxime precursor. This method typically begins with a chiral indanone, which is converted to an oxime. The subsequent reduction of the C=N bond is directed by the existing stereocenter, leading to the formation of one diastereomer of the aminoindanol in preference to the other.

A key intermediate for the synthesis of cis-1-amino-2-indanol is (R)-2-hydroxy-1-indanone. This ketone can be converted to its corresponding oxime, which exists as a mixture of (E)- and (Z)-isomers. oup.com Catalytic hydrogenation of this oxime in an acidic medium, such as in methanol (B129727) (MeOH) with Pd black and hydrobromic acid (HBr), proceeds with high cis-selectivity (96%) to yield the desired amino alcohol. oup.com The acidic conditions are believed to facilitate a rapid isomerization between the oxime isomers, leading to a consistent diastereomeric outcome regardless of the initial E/Z ratio. oup.com

The choice of catalyst, solvent, and reaction conditions significantly influences the diastereoselectivity of the hydrogenation. Studies on the reduction of 2-hydroxy-1-indanone oxime have shown that while protic solvents like methanol and ethanol (B145695) are effective, the reaction does not proceed in aprotic solvents like ethyl acetate (B1210297) or THF. oup.com

Table 1: Effect of Solvent on Diastereoselective Hydrogenation of (R)-2-Hydroxy-1-indanone Oxime
Solventcis-Selectivity (%)Yield (%)Reference
Methanol (MeOH)9695 oup.com
Ethanol (EtOH)>9992 oup.com
2-Propanol9093 oup.com
Ethyl Acetate (EtOAc)No Reaction- oup.com

For the synthesis of this compound, this methodology would involve the preparation of chiral 4-hydroxy-1-indanone, its conversion to the corresponding oxime, and subsequent diastereoselective hydrogenation.

Asymmetric Epoxidation and Subsequent Transformations

One of the most powerful and widely used methods for establishing the stereochemistry in chiral aminoindanol synthesis is the Jacobsen-Katsuki asymmetric epoxidation. nih.govorgsyn.org This reaction typically uses indene or a substituted indene as the substrate.

The process for synthesizing (1S,2R)-1-amino-2-indanol provides a clear template for this approach. It begins with the asymmetric epoxidation of indene using a chiral manganese-salen complex, such as (S,S)-(salen)Mn(III)Cl, as the catalyst and sodium hypochlorite (B82951) (NaOCl) as the oxidant. nih.govorgsyn.org This reaction produces the corresponding chiral indene oxide in good yield and high enantiomeric excess. nih.govorgsyn.org

Once the enantiopure epoxide is formed, it can be converted to the amino alcohol through several pathways. A common route involves the regioselective opening of the epoxide with an azide (B81097) source, like sodium azide, to form an azido (B1232118) alcohol. This is followed by the reduction of the azide group to an amine, typically via catalytic hydrogenation (e.g., using Pd/C). nih.govmdpi.com An alternative transformation of the epoxide is the Ritter reaction, which is discussed in the following section. nih.gov

To apply this methodology to the synthesis of this compound, one would start with 4-hydroxyindene or a protected version thereof. Asymmetric epoxidation would create the chiral 4-hydroxyindene oxide, which could then be converted to the target compound. Recent work has demonstrated the successful asymmetric epoxidation of substituted indenes, such as 5-bromoindene, to generate enantiopure brominated epoxides, which are then carried on to the corresponding aminoindanols. nih.gov

Ritter-Type Reaction Methodologies

The Ritter reaction provides a direct method for converting alcohols or alkenes into N-alkyl amides, which can then be hydrolyzed to primary amines. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for substrates that can form stable carbocations, making it highly suitable for the indane system due to the potential for forming a stable benzylic carbocation. wikipedia.orgresearchgate.net

In the context of aminoindanol synthesis, the Ritter reaction is most frequently applied to chiral indene oxides. nih.govmdpi.com The reaction is initiated by a strong acid, such as fuming sulfuric acid or oleum (B3057394), which protonates and opens the epoxide ring to form a benzylic carbocation. nih.govmdpi.comresearchgate.net This electrophilic intermediate is then trapped by the nitrogen atom of a nitrile solvent, typically acetonitrile (B52724), to form a nitrilium ion. mdpi.comwikipedia.org Subsequent hydrolysis of the nitrilium ion yields an intermediate oxazoline or directly the corresponding amide, which upon final hydrolysis affords the cis-amino alcohol with high stereocontrol. nih.govresearchgate.net The use of fuming sulfuric acid has been shown to improve yields by suppressing the formation of indanone byproducts that can arise from a competing 1,2-hydride shift. mdpi.com

This methodology constitutes a highly direct and economical route, as demonstrated in the large-scale synthesis of (1S,2R)-1-amino-2-indanol, where the chiral indene oxide is treated with oleum in acetonitrile to produce the intermediate oxazoline, which is then hydrolyzed. nih.govorgsyn.org

Friedel-Crafts Acylation in Chiral Indanone Precursors

The construction of the indanone core is a critical step in many synthetic routes to aminoindanols. Intramolecular Friedel-Crafts acylation is a classic and effective method for achieving the necessary cyclization to form the five-membered ketone ring. beilstein-journals.orgnih.gov The reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid. nih.gov

Various catalytic systems have been employed for this transformation, including aluminum chloride (AlCl₃), polyphosphoric acid (PPA), and metal triflates. beilstein-journals.orgnih.gov A synthesis for 4-hydroxy-1-indanone, a direct precursor for the target molecule, utilizes the hydrolysis of dihydrocoumarin (B191007) to 3-(2-hydroxyphenyl)propanoic acid, followed by cyclization using polyphosphoric acid. google.com

To generate a chiral indanone, the chirality must be introduced either before or after the cyclization. A more elegant approach involves starting with a chiral, non-racemic precursor. For instance, a synthesis of (R)-2-hydroxy-1-indanone was achieved by starting with D-(R)-phenylalanine. oup.comresearchgate.net The amino acid was converted into (R)-2-acetoxy-3-phenylpropanoic acid, which then underwent intramolecular Friedel-Crafts acylation to furnish the chiral indanone. oup.com This strategy of embedding chirality in the acyclic precursor before the ring-forming step is a powerful tool for asymmetric synthesis.

Table 2: Selected Catalysts for Intramolecular Friedel-Crafts Acylation to Form 1-Indanones
Precursor TypeCatalyst/ReagentReference
3-Arylpropionic AcidPolyphosphoric Acid (PPA) nih.gov
3-Arylpropionyl ChlorideAluminum Chloride (AlCl₃) beilstein-journals.org
3-Arylpropionic AcidNiobium Pentachloride (NbCl₅) nih.gov
Benzyl Meldrum's AcidsScandium Triflate (Sc(OTf)₃) beilstein-journals.org

Total Syntheses from Non-Indane Building Blocks

One notable enantioselective synthesis of cis-1-amino-2-indanol begins with (E)-cinnamate ethyl ester. mdpi.comresearchgate.net This eight-step sequence introduces the chirality early on via a Sharpless asymmetric dihydroxylation, which creates a syn-diol with excellent enantiomeric excess (99% ee). The benzylic alcohol is then selectively substituted with an azide nucleophile with inversion of configuration using Mitsunobu conditions. After several functional group manipulations, the final indane ring is formed via an intramolecular Friedel-Crafts acylation, followed by reduction and deprotection to yield the target aminoindanol. mdpi.com

Another approach utilizes the chiral pool by starting from amino acids like D-phenylalanine. mdpi.com This strategy leverages the inherent chirality of the starting material to direct the stereochemical outcome of the synthesis, often culminating in a key Friedel-Crafts cyclization to form the indanone ring, as described previously. oup.com These total synthesis strategies highlight the power of building complex chiral molecules by strategically installing stereocenters on simpler, acyclic precursors before constructing the final carbocyclic framework. researchgate.net

nih.govCurrent time information in Bangalore, IN.-Hydride Shift Mediated Functionalization Routes

Hydride shifts are well-known rearrangement reactions that occur through carbocation intermediates. masterorganicchemistry.com A 1,2-hydride shift involves the migration of a hydride ion (H⁻) from one carbon atom to an adjacent positively charged carbon. masterorganicchemistry.com This process typically occurs if it leads to the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary or benzylic carbocation). masterorganicchemistry.com While often seen as a competing side reaction, hydride shifts can also be harnessed for productive chemical transformations within the indane framework.

For example, a surprising rearrangement was observed during the epoxidation of an enamide-substituted indene. The reaction with dimethyldioxirane (B1199080) (DMDO) did not yield the expected epoxide but instead produced a 2-amino-indan-1-one. This outcome was rationalized by a Meinwald rearrangement involving the opening of an intermediate amino-epoxide, followed by a nih.govCurrent time information in Bangalore, IN.-hydride shift from the resulting β-hydroxy-iminium ion. ulb.ac.be

In other cases, hydride shifts can compete with desired reaction pathways. During the acid-catalyzed Ritter reaction on indene oxide, a 1,2-hydride shift can lead to the formation of indanone as an undesired byproduct. mdpi.com Understanding and controlling these hydride shift pathways is crucial for optimizing synthetic routes to functionalized indanes.

Resolution Techniques for Enantiopure this compound

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of an aminoindanol, a resolution step is required to isolate the desired enantiomer. The most common methods for resolving chiral amines are enzymatic resolution and the formation of diastereomeric salts. epo.orgnih.gov

Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes, most commonly lipases, to differentiate between two enantiomers. nih.gov In a typical kinetic resolution, a racemic mixture of a precursor, such as trans-1-azido-2-indanol, is treated with an acylating agent (e.g., isopropenyl acetate) in the presence of a lipase, such as immobilized Lipase PS from Pseudomonas sp. nih.govmdpi.com The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. nih.gov The resulting acylated and unreacted enantiomers are now chemically different and can be easily separated by standard techniques like chromatography. Each separated enantiomer can then be converted to the corresponding optically pure cis- or trans-aminoindanol. nih.govnih.gov

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. epo.org This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. epo.org This difference allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for aminoindanes include L-tartaric acid, L-(-)-malic acid, and mandelic acid derivatives. google.comresearchgate.netgoogle.com For example, in the synthesis of (1S,2R)-1-amino-2-indanol, a final purification and enantiomeric enrichment step involves crystallization with L-tartaric acid, which selectively precipitates the salt of the desired enantiomer, upgrading it to >99% ee. nih.gov After separation, the pure amine enantiomer is liberated from the salt by treatment with a base.

Diastereomeric Salt Formation and Crystallization

A classical and widely employed method for resolving racemic aminoindanols is through the formation of diastereomeric salts with a chiral resolving agent. mdpi.comepo.org This technique leverages the different physicochemical properties, such as solubility, of the resulting diastereomeric salt pairs, which allows for their separation by fractional crystallization. epo.org

The selection of an appropriate chiral acid is paramount for successful resolution. Various chiral acids have been demonstrated to be effective resolving agents for racemic aminoindanols. For instance, (S)-2-phenylpropionic acid has been successfully used to resolve racemic cis-1-amino-2-indanol. mdpi.comresearchgate.net This process selectively crystallizes the ammonium (B1175870) salt formed with (1R,2S)-1-amino-2-indanol, which, after filtration and basification, yields the enantiopure amino alcohol. mdpi.com

Tartaric acid is another commonly used resolving agent. It has been employed for both the enantioenrichment and complete resolution of cis-1-amino-2-indanol. orgsyn.orgmdpi.com The formation of the L-tartrate salt of the desired aminoindanol isomer allows for its purification and enhancement of stereochemical purity. orgsyn.org Other chiral acids, such as L(-)-malic acid and (R)-N-acetyl-3,4-dimethoxyphenylalanine, have also been reported for the resolution of 1-aminoindan (B1206342). epo.orggoogle.com

The efficiency of the resolution is influenced by factors such as the solvent system and temperature. For example, the resolution of 1-aminoindan with certain chiral dicarboxylic acids has been shown to be effective in methanol. google.com Temperature control during crystallization is also crucial for obtaining high optical purity. epo.org

Table 1: Examples of Chiral Acids in the Resolution of Aminoindanols

Racemic Aminoindanol Chiral Resolving Agent Recovered Enantiomer Reference
cis-1-Amino-2-indanol (S)-2-Phenylpropionic acid (1R,2S)-1-Amino-2-indanol mdpi.comresearchgate.net
cis-1-Amino-2-indanol L-Tartaric acid (1S,2R)-1-Aminoindan-2-ol orgsyn.orgmdpi.com
1-Aminoindan L(-)-Malic acid (R)-1-Aminoindan google.com
1-Aminoindan (R)-N-acetyl-3,4-dimethoxyphenylalanine (R)-1-Aminoindan epo.org
rac-trans-1-Amino-6-nitroindan-2-ol (+)-(S)-L-Mandelic acid (1R,2R)-1-Amino-6-nitroindan-2-ol researchgate.net

The success of diastereomeric salt resolution is fundamentally governed by the formation of distinct supramolecular architectures in the crystalline state. Hydrogen bonding plays a critical role in the self-assembly and chiral recognition processes that lead to the separation of enantiomers. conicet.gov.arresearchgate.net The specific interactions between the chiral acid and the aminoindanol enantiomers dictate the packing and stability of the resulting diastereomeric crystals.

In the solid state, molecules can assemble into well-ordered, three-dimensional networks through a variety of non-covalent interactions, with hydrogen bonds being particularly significant due to their directionality and strength. researchgate.netruben-group.de The formation of different hydrogen-bonded networks for each diastereomeric salt leads to differences in their crystal lattice energies and, consequently, their solubilities. conicet.gov.arruben-group.de This disparity is exploited in fractional crystallization, where the less soluble diastereomer crystallizes out of solution, allowing for the separation of the enantiomers. google.com The intricate interplay of hydrogen bond donors and acceptors within the crystal structure is a key determinant of the efficiency of chiral resolution. acs.org

Enzymatic Resolution of Racemic Intermediates or Final Products

Enzymatic resolution offers a powerful and highly selective alternative to chemical methods for obtaining enantiomerically pure aminoindanols. researchgate.netmpg.de Lipases are the most frequently used enzymes for this purpose due to their broad substrate specificity, high stereoselectivity, and lack of need for cofactors. researchgate.net These enzymatic methods typically involve the kinetic resolution of a racemic mixture, where one enantiomer is selectively transformed, allowing for the separation of the unreacted enantiomer from the product. researchgate.net

Several strategies have been developed for the enzymatic resolution of aminoindanol derivatives. One common approach is the lipase-catalyzed acylation of the amino alcohol. For example, immobilized lipase from Candida antarctica (CALB) has been used for the selective N-acetylation of (1S,2R)-1-amino-2-indanol with high enantiomeric excess. researchgate.net Similarly, lipase PS from Pseudomonas cepacia can catalyze the R-selective acylation of N-Cbz protected racemic cis-1-amino-2-indanol. mdpi.com

Another strategy involves the enzymatic hydrolysis of a racemic ester derivative. Lipases can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. researchgate.netnih.gov For instance, the lipase-catalyzed enantioselective hydrolysis of 2-acetoxyindanone can be employed to prepare (R)-2-hydroxy indanone, a precursor for the synthesis of enantiomerically pure aminoindanols. nih.gov

Transaminases (TAs) also play a role in the synthesis of chiral aminoindanols. An ω-transaminase was used to produce trans-(1R,2R)-1-amino-2-indanol from (R)-2-hydroxy indanone. nih.gov Furthermore, kinetic resolution of a diastereomeric mixture of aminoindanols was achieved using an ω-transaminase. nih.gov

The choice of enzyme, substrate (and any protecting groups), acyl donor, and solvent system are all critical parameters that must be optimized to achieve high conversion and enantioselectivity. nih.gov Continuous-flow systems have also been explored to improve the efficiency of enzymatic resolutions compared to traditional batch processes. researchgate.net

Table 2: Examples of Enzymatic Resolutions for Aminoindanol Scaffolds

Racemic Substrate Enzyme Reaction Type Product(s) Reference
rac-trans-1-Azidoindan-2-ol Immobilized Amano Lipase Acylation (1S,2S)-trans-1-Azidoindan-2-ol and acylated (1R,2R) enantiomer nih.gov
N-Cbz protected rac-cis-1-amino-2-indanol Pseudomonas cepacia lipase (PSL) Acylation R-acylated product and unreacted S-enantiomer mdpi.com
rac-cis-1-Amino-2-indanol Candida antarctica lipase B (CALB) N-Acetylation N-acetyl-(1S,2R)-1-amino-2-indanol and unreacted (1R,2S) enantiomer researchgate.net
rac-2-Acetoxyindanone Lipase Hydrolysis (R)-2-Hydroxy indanone nih.gov
Diastereomeric (2R)-Aminoindanol ω-Transaminase Kinetic Resolution cis-(1S,2R)-1-Amino-2-indanol nih.gov

Iii. Chemical Transformations and Derivatizations of R 1 Amino Indan 4 Ol

Functionalization of the Amine Moiety

The primary amine group of (R)-1-amino-indan-4-ol is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.

Acylation and sulfonylation of the amine functionality are fundamental transformations for creating chiral auxiliaries. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields N-acyl derivatives. For instance, acylation with propionyl chloride can be achieved by first deprotonating the corresponding oxazolidinone derivative with a strong base like n-butyllithium, followed by reaction with the acyl chloride. nih.gov This process is a common strategy in the synthesis of chiral auxiliaries used in asymmetric aldol (B89426) reactions. nih.govwilliams.edu The resulting N-acyl oxazolidinones can direct the stereoselective alkylation of the enolate formed upon deprotonation. williams.edu

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamides. These sulfonamide derivatives have been shown to be effective chiral auxiliaries in asymmetric reactions, including Diels-Alder reactions. nih.gov For example, 1-(arylsulfonamido)indan-2-ols have demonstrated excellent performance as chiral auxiliaries in this context. nih.gov

The effectiveness of these acylated and sulfonated derivatives as chiral auxiliaries stems from the rigid indan (B1671822) backbone, which provides a well-defined steric environment to bias the approach of incoming reagents.

The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. dergipark.org.trdergipark.org.tr This reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. youtube.com

The formation of Schiff bases from 1-amino-2-indanol (B1258337) derivatives and salicylaldehydes has been studied in detail. mdpi.com These reactions are generally carried out by mixing equimolar amounts of the amino alcohol and the aldehyde in a suitable solvent like ethanol (B145695). mdpi.com The stability of the resulting Schiff base can be influenced by the solvent and the electronic nature of the substituents on the aldehyde. dergipark.org.trmdpi.com Aromatic aldehydes tend to form more stable Schiff bases due to conjugation. dergipark.org.tr

Schiff bases derived from this compound and its analogs are not only important synthetic intermediates but can also serve as ligands for the formation of metal complexes and have applications in catalysis. dergipark.org.tr

N-Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. beilstein-journals.org The regioselectivity of N-alkylation versus O-alkylation can be a challenge, and reaction conditions often need to be carefully controlled. nih.gov For instance, the choice of base and solvent can significantly influence the outcome. beilstein-journals.org The synthesis of N-alkylated indazole derivatives has shown that sodium hydride in tetrahydrofuran (B95107) can favor N-1 alkylation. beilstein-journals.org

N-Propargylation: A particularly significant N-alkylation is N-propargylation, the introduction of a propargyl group (-CH₂C≡CH). This transformation is key in the synthesis of rasagiline (B1678815), an important therapeutic agent, from (R)-1-aminoindan. google.comgoogle.comgoogle.com The reaction is typically carried out by reacting (R)-1-aminoindan with a propargyl halide, such as propargyl bromide or chloride, in the presence of a base. google.com One method involves reacting 1-aminoindan (B1206342) with allyl bromide, followed by bromination and subsequent dehydrobromination to yield the N-propargyl derivative. google.com The development of efficient and stereoselective N-propargylation methods is an active area of research. derpharmachemica.com

Modifications at the Hydroxyl Group

The hydroxyl group at the 4-position of the indan ring offers another site for chemical modification, although it is generally less reactive than the primary amine. Derivatization at this position can be achieved through reactions such as O-acylation or O-alkylation.

O-acylation can be accomplished using acylating agents under appropriate conditions. For example, O-acylation of related 1-(arylsulfonamido)indan-2-ols with acryloyl chloride has been reported. nih.gov

O-alkylation can also be performed, but as mentioned, regioselectivity can be an issue in molecules containing both amino and hydroxyl groups. nih.gov The choice of reaction conditions, including the base and solvent, is critical to favor O-alkylation over N-alkylation. nih.gov

Ring System Functionalization and Substituent Effects

Functionalization of the aromatic ring of the indan system can significantly impact the electronic properties and reactivity of the molecule. The introduction of electron-donating or electron-withdrawing substituents can influence the reactivity of the amine and hydroxyl groups and can be used to fine-tune the properties of derivatives. researchgate.net

For example, the presence of substituents on the phenyl ring can affect the photophysical properties of related amino-aurone derivatives. researchgate.net Electron-withdrawing groups can enhance π-delocalization and lead to a bathochromic shift in the absorption spectra. researchgate.net While specific studies on the ring functionalization of this compound are not extensively detailed in the provided context, the principles of substituent effects on aromatic systems are well-established and would apply here. researchgate.net

Formation of Cyclic Derivatives (e.g., Oxazaborolidines, Oxazolidinones)

The vicinal amino and hydroxyl groups in aminoindanol (B8576300) derivatives are ideally suited for the formation of cyclic structures, which can lock the conformation and enhance stereocontrol in asymmetric reactions.

Oxazaborolidines: Chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalysts, are powerful reagents for the enantioselective reduction of ketones. insuf.org These are typically synthesized by reacting an amino alcohol with a borane (B79455) source like borane-tetrahydrofuran (B86392) complex (BH₃·THF). insuf.org The resulting oxazaborolidine acts as a chiral catalyst, coordinating with both the borane reducing agent and the ketone substrate to facilitate highly enantioselective reduction. insuf.org

Oxazolidinones: Oxazolidinones are another important class of cyclic derivatives formed from amino alcohols. They can be synthesized by reacting the amino alcohol with reagents like phosgene, disuccinimidyl carbonate, or by the cycloaddition of epoxides with isocyanates. nih.govnih.govbeilstein-journals.org Chiral oxazolidinones derived from aminoindanols serve as highly effective chiral auxiliaries in a variety of asymmetric transformations, most notably in aldol reactions. nih.govrsc.org The rigid tricyclic system of the indan-derived oxazolidinone provides excellent facial selectivity, leading to high diastereoselectivity in the aldol condensation products. nih.gov The auxiliary can typically be removed under mild conditions, allowing for the recovery of the chiral auxiliary and the isolation of the enantiomerically enriched product. nih.gov

The formation of these cyclic derivatives underscores the utility of this compound and related structures as scaffolds for the development of powerful tools in asymmetric synthesis.

Interactive Data Table: Chemical Transformations of this compound and its Analogs

TransformationReagents and ConditionsProduct TypeApplication
Acylation Acyl chloride/anhydride, base (e.g., n-BuLi for oxazolidinone)N-Acyl derivativeChiral auxiliary for asymmetric synthesis nih.govwilliams.edu
Sulfonylation Sulfonyl chloride, baseN-Sulfonyl derivativeChiral auxiliary for Diels-Alder reactions nih.gov
Schiff Base Formation Aldehyde/ketone, solvent (e.g., ethanol)Imine (Schiff base)Synthetic intermediate, ligand for metal complexes dergipark.org.trmdpi.com
N-Alkylation Alkyl halide, baseN-Alkyl derivativeSynthesis of various derivatives beilstein-journals.orgnih.gov
N-Propargylation Propargyl halide, baseN-Propargyl derivativeSynthesis of rasagiline google.comgoogle.comderpharmachemica.com
Oxazaborolidine Formation Borane source (e.g., BH₃·THF)OxazaborolidineChiral catalyst for enantioselective reductions insuf.org
Oxazolidinone Formation Disuccinimidyl carbonate, triethylamineOxazolidinoneChiral auxiliary for asymmetric aldol reactions nih.govrsc.org

Based on a thorough review of the available scientific literature, there is no specific information detailing the application of This compound in the contexts outlined in your request. The provided search results extensively cover the use of a related compound, cis-1-amino-2-indanol, and its derivatives as highly effective chiral auxiliaries and ligands in a variety of asymmetric reactions. However, information specifically pertaining to the 4-hydroxy isomer, this compound, in these applications is not present.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and focus on this compound as instructed. The creation of such an article would require speculation beyond the scope of currently available and verifiable research findings.

Iv. Applications in Asymmetric Catalysis and Organic Synthesis

As Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

(R)-1-Amino-indan-4-ol and its derivatives serve as effective ligands in the ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones. This reaction is a powerful method for the enantioselective synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.

In this process, a ruthenium(II) complex, often in combination with a chiral amino alcohol ligand like a derivative of indane, facilitates the transfer of a hydride from a hydrogen donor, such as isopropyl alcohol, to a prochiral ketone. The chirality of the ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol product.

Detailed studies have shown that the conformational rigidity and steric bulk of the indane-derived amino alcohol ligands are crucial for achieving high levels of asymmetric induction. For instance, cis-1-aminoindan-2-ol, a related compound, has been shown to provide some of the highest asymmetric inductions reported for amino alcohol ligands in this application. rsc.org The mechanism is understood to proceed through a six-membered transition state where a metal-bound hydride and a proton from the coordinated amine are transferred simultaneously to the ketone. diva-portal.org The stereochemical outcome is influenced by the steric interactions within this transition state. diva-portal.org

Research has demonstrated that ruthenium(II) complexes with indane-based ligands can reduce a wide variety of unfunctionalized ketones with excellent enantioselectivities, in some cases reaching up to 97% enantiomeric excess (ee). nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones with Indane-Derived Ligands This table is interactive and allows for sorting and filtering of data.

Ketone Substrate Ligand Enantiomeric Excess (ee) (%) Reference
Various unfunctionalized ketones (S,R)-Indan-ambox Up to 97 nih.gov
Various ketones cis-1-aminoindan-2-ol derivative High rsc.org

Titanium(IV)-Schiff Base Complexes in Asymmetric Additions (e.g., Trimethylsilylcyanation)

While direct evidence for the use of this compound in titanium(IV)-Schiff base catalyzed trimethylsilylcyanation is not prevalent in the provided search results, the broader context of titanium(IV)-Schiff base complexes in asymmetric catalysis is well-established. These complexes are versatile catalysts for a range of enantioselective transformations. researchgate.net

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. When a chiral amine, such as an aminoindanol (B8576300) derivative, is used, the resulting Schiff base ligand is chiral. Coordination of this ligand to a titanium(IV) center generates a chiral Lewis acid catalyst.

In the context of asymmetric trimethylsilylcyanation of aldehydes, the chiral titanium(IV) complex would activate the aldehyde by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and provides a chiral environment that directs the nucleophilic attack of the cyanide group from trimethylsilyl (B98337) cyanide (TMSCN) to one face of the aldehyde, resulting in an enantiomerically enriched cyanohydrin.

The effectiveness of such catalysts relies on the specific structure of the Schiff base ligand, which influences the steric and electronic properties of the titanium center. nih.gov The rigid backbone of an indane-derived ligand would create a well-defined chiral pocket around the active site.

Copper- and Magnesium-Catalyzed Asymmetric Cycloadditions (e.g., Diels-Alder, Hetero Diels-Alder)

This compound can be utilized to synthesize chiral ligands for copper- and magnesium-catalyzed asymmetric cycloaddition reactions. These reactions, particularly the Diels-Alder and hetero-Diels-Alder reactions, are powerful tools for the construction of cyclic and heterocyclic systems with high stereocontrol.

In these reactions, a chiral ligand derived from this compound would coordinate to a copper or magnesium metal center, creating a chiral Lewis acid catalyst. This catalyst then activates a dienophile or heterodienophile by coordinating to it, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene.

For example, in a copper-catalyzed asymmetric [4+1] cycloaddition of enones with diazo compounds, a chiral bipyridine ligand was shown to be effective in producing highly substituted 2,3-dihydrofurans with good yield, diastereoselectivity, and enantioselectivity. nih.gov Similarly, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions are a well-established method for the stereoselective synthesis of pyrrolidines. acs.org The success of these reactions often depends on the ability of the chiral ligand to effectively shield one face of the coordinated substrate.

Rhodium-Catalyzed Asymmetric Hydrogenation

This compound can serve as a precursor for chiral ligands used in rhodium-catalyzed asymmetric hydrogenation. This is a fundamental and widely used method for the enantioselective reduction of prochiral olefins, ketones, and imines, leading to a variety of chiral products. rsc.org

The general principle involves the coordination of a chiral ligand, often a phosphine (B1218219) or a related ligand synthesized from a chiral scaffold like aminoindanol, to a rhodium center. The resulting chiral rhodium complex then catalyzes the addition of hydrogen across the double bond of the substrate. The steric and electronic properties of the chiral ligand are critical in determining the enantioselectivity of the reaction by controlling the binding orientation of the substrate to the catalyst.

For instance, amino acid-derived thioamides and hydroxamic acids have been evaluated as ligands in the rhodium-catalyzed asymmetric transfer hydrogenation of ketones, demonstrating that the ligand structure directly influences the stereochemical outcome. nih.gov In the context of unprotected N-H imines, rhodium catalysts bearing a bisphosphine-thiourea ligand have been shown to provide chiral amines in high yields and enantioselectivities. nih.gov

Alkylzinc Addition Reactions

Chiral amino alcohols derived from the indane framework, including structures related to this compound, are effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes. This reaction is a reliable method for the synthesis of chiral secondary alcohols.

The mechanism involves the reaction of the chiral amino alcohol with the dialkylzinc reagent to form a chiral zinc alkoxide complex. This complex then acts as the active catalyst. The aldehyde coordinates to the zinc center, and the chiral ligand environment directs the transfer of an alkyl group from the zinc to one enantiotopic face of the aldehyde carbonyl group. The conformational rigidity of the indane scaffold in the ligand is crucial for creating a highly ordered transition state, which leads to high enantioselectivity.

Manganese(I) Catalysis in Dehydrogenative Coupling Reactions

While the direct application of this compound in manganese(I)-catalyzed dehydrogenative coupling is not explicitly detailed in the provided search results, the field of manganese catalysis for such reactions is a growing area of interest due to the earth-abundance and low toxicity of manganese. acs.orgnih.gov

Dehydrogenative coupling reactions involve the formation of a new bond between two substrates with the concomitant loss of a hydrogen molecule. Manganese complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form imines, and the annulation of N-H imines and alkynes to produce isoquinolines. nih.govnih.gov

In a hypothetical scenario, a chiral ligand derived from this compound could be used to render these reactions enantioselective. The chiral manganese complex would coordinate to the substrates, and the steric and electronic influence of the ligand would control the stereochemical outcome of the bond-forming step.

Use as Chiral Building Blocks and Intermediates

Beyond its role in catalysis, this compound and its related structures are valuable chiral building blocks, also known as chiral pool synthons, for the synthesis of complex, enantiomerically pure molecules, particularly in the field of drug discovery. mdpi.comenamine.net The rigid indane framework and the presence of two functional groups (amino and hydroxyl) at defined stereocenters make it a versatile starting material. nih.gov

The development of new drugs increasingly relies on the use of such chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net The conformational constraint of the aminoindanol structure is advantageous as it can lead to more predictable binding modes with target proteins. nih.gov

For example, cis-1-aminoindan-2-ol, a closely related compound, has been incorporated into the structure of HIV protease inhibitors. nih.gov The synthesis of various bioactive molecules and natural products often involves the use of such chiral intermediates to introduce specific stereochemistry. The amino and hydroxyl groups can be readily modified or used as handles to construct more complex molecular architectures. organic-chemistry.org

Synthesis of Chiral α-Amino Acids and Derivatives

Chiral aminoindanol derivatives have been effectively employed as chiral auxiliaries for the asymmetric synthesis of α-amino acids. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a new chiral center. wikipedia.org The auxiliary is subsequently removed, having imparted its chirality to the product.

In this context, the closely related compound cis-aminoindanol has been used to create a chiral glycine (B1666218) enolate equivalent. princeton.edu This method involves attaching the aminoindanol to a glycine unit, which can then be deprotonated to form a chiral enolate. The steric bulk and defined stereochemistry of the aminoindanol auxiliary guide the approach of an incoming electrophile (such as an alkyl halide), leading to the formation of one diastereomer in preference to the other.

Research has demonstrated that the alkylation of a cis-aminoindanol-derived hippuric acid amide, serving as a glycine enolate, proceeds with high diastereoselectivity. princeton.edu The reaction, conducted in the presence of lithium chloride, yields the corresponding alkylated products with diastereoselectivity in the range of 90-99%. princeton.edu Subsequent hydrolysis of the amide bond removes the chiral auxiliary, furnishing the desired enantiomerically enriched α-amino acid. While this specific research utilized cis-aminoindanol, the principle highlights the potential of the aminoindanol scaffold, including the this compound isomer, in stereocontrolled synthesis.

Chiral Auxiliary ApplicationReaction TypeElectrophileDiastereoselectivityReference
cis-Aminoindanol derived hippuric acid amideAlkylation of glycine enolateAlkyl halides90-99% princeton.edu

Precursors for Complex Chiral Scaffolds

The defined three-dimensional structure of aminoindanols makes them excellent starting materials, or precursors, for more complex molecular architectures. Their conformational rigidity, stemming from the fused ring system, is a key advantage over more flexible chiral molecules like phenylglycinol. nih.gov This rigidity helps to limit the number of possible transition state geometries in a reaction, often leading to higher selectivity. nih.gov

The compound cis-1-aminoindan-2-ol, for instance, is frequently used as a rigid scaffold for covalently attaching other chiral molecules or catalysts. nih.gov Its structure serves as a chiral backbone, influencing the stereochemical outcome of reactions performed by the attached functional groups. This approach has been instrumental in the development of various chiral ligands and catalysts for asymmetric transformations, including reductions of ketones and Diels-Alder reactions. nih.gov The utility of the aminoindanol skeleton as a foundational element for building complex chiral molecules is a well-established principle in synthetic organic chemistry.

Intermediates in the Synthesis of Pharmaceutical Agents (e.g., Rasagiline (B1678815), Indinavir scaffolds)

The aminoindan core structure is a key component in several pharmaceutical agents. Specific isomers of aminoindan and its hydroxylated derivatives serve as critical intermediates in their synthesis.

Rasagiline Scaffolds

The established synthesis of Rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, utilizes (R)-1-aminoindan as the key starting material. google.comresearchgate.netgoogle.com The synthesis involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating agent. google.comresearchgate.net

Various methods have been developed to optimize this alkylation step. A common approach involves reacting (R)-1-aminoindan with propargyl chloride in a solvent like acetonitrile (B52724) in the presence of a base such as potassium carbonate. google.com Other procedures employ different leaving groups on the propargyl unit, such as benzenesulfonate, or use alternative bases and solvent systems to improve yield and purity. google.com A method involving the protection of the amino group with a trifluoroacetyl group before alkylation has also been reported to proceed with high yield and purity under mild conditions. google.com

While the direct precursor to Rasagiline is (R)-1-aminoindan, the synthesis of hydroxylated analogues from the corresponding hydroxy-aminoindans is chemically analogous. Research on various hydroxy-1-aminoindans has shown that the 4-hydroxy regioisomer, this compound, is a chemically stable compound. acs.org Therefore, it can serve as a precursor for N-propargylated derivatives, such as 4-hydroxy-N-propargyl-1(R)-aminoindan, via similar N-alkylation reactions. drugbank.com

ReactionStarting MaterialReagentProduct
N-Alkylation(R)-1-AminoindanPropargyl ChlorideRasagiline
N-Alkylation(R)-1-AminoindanPropargyl BenzenesulfonateRasagiline
N-Alkylation of Protected AmineN-Trifluoroacetyl-(R)-1-aminoindanPropargylating AgentN-Trifluoroacetyl-Rasagiline

Indinavir Scaffolds

The synthesis of Indinavir, an HIV protease inhibitor, relies on a different, specific aminoindanol isomer: (-)-cis-(1S,2R)-1-aminoindan-2-ol . nih.govchimia.ch This particular stereoisomer is a crucial building block that is incorporated into the final structure of the drug. nih.gov

In the convergent synthesis of Indinavir, three main fragments are prepared separately and then coupled together. chimia.ch The (-)-cis-(1S,2R)-1-aminoindan-2-ol fragment constitutes the "eastern" portion of the molecule. chimia.ch In the final steps of the synthesis, the carboxylic acid of the western piperazine-containing fragment is coupled with the amino group of (-)-cis-(1S,2R)-1-aminoindan-2-ol using standard peptide coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole). nih.gov The specific stereochemistry of the 1-amino and 2-hydroxyl groups in the cis configuration is essential for the molecule's ability to bind effectively to the active site of the HIV protease enzyme. A solid-phase synthesis of Indinavir has also been developed, which similarly involves linking N-Boc-(-)-cis-(1S,2R)-1-aminoindan-2-ol to a resin support before subsequent coupling steps. nih.gov The cleavage of Indinavir sulfate (B86663) under certain conditions can yield the bis(2-hydroxy-2,3-dihydro-1H-inden-1-aminium) sulfate salt, demonstrating the stability of this core scaffold. nih.gov

V. Mechanistic and Theoretical Investigations

Proposed Reaction Mechanisms in Catalytic Cycles

The conformational rigidity of aminoindanol (B8576300) derivatives is a key factor in achieving high selectivity in asymmetric synthesis. nih.gov This rigidity helps create a predictable transition state, which is crucial for asymmetric induction. nih.gov

Hydride transfer is a fundamental process in many chemical reactions catalyzed by (R)-1-Amino-indan-4-OL and its derivatives. nih.govresearchgate.net In these reactions, a hydride ion is transferred from a donor molecule to an acceptor molecule. researchgate.net The mechanism often involves the formation of a transient dipolar intermediate or transition state. researchgate.net For instance, in the reduction of ketones, an oxazaborolidine catalyst derived from an aminoindanol facilitates the transfer of a hydride from a borane (B79455) reagent to the ketone. nih.gov

Cascade reactions involving a nsf.govresearchgate.net-hydride transfer are particularly noteworthy. rsc.org These reactions, sometimes referred to as the "tert-amino effect," allow for the functionalization of otherwise inert C(sp3)–H bonds. researchgate.net This is achieved through an internal redox process where an alkyl group acts as the hydride donor and an electrophilic center within the same molecule acts as the acceptor. researchgate.net This strategy has been successfully employed in the synthesis of complex molecules like tetrahydroquinazolines. rsc.org

The efficiency of hydride transfer can be influenced by various factors, including the choice of catalyst and solvent. For example, fluorinated alcohols have been shown to promote cascade reactions involving nsf.govresearchgate.net-hydride transfer. rsc.org

Asymmetric transformations involving this compound and its derivatives proceed through various key intermediates. In asymmetric reductions of ketones, an oxazaborolidine intermediate is formed in situ from the aminoindanol and a borane-methyl sulfide (B99878) complex. nih.gov This chiral catalyst then coordinates with the ketone, leading to an enantioselective reduction. nih.gov

In the synthesis of α-amino acids, a lithium enolate intermediate can be generated, which then undergoes electrophilic amination. nih.gov Transmetallation with copper(I) cyanide can form an amide cuprate (B13416276) intermediate that adds to the electrophile with high diastereoselectivity. nih.gov

For Diels-Alder reactions, bis(oxazoline)-metal complexes derived from aminoindanol serve as catalysts. nih.gov These complexes form intermediates with the reactants, directing the cycloaddition to occur in a stereoselective manner. nih.gov The synthesis of these ligands often involves the condensation of an imidate salt with the optically active amino alcohol. nih.gov

Intramolecular interactions, particularly hydrogen bonding, play a critical role in the stereocontrol of asymmetric reactions involving this compound and its derivatives. rsc.orgrsc.org These non-covalent interactions help to lock the conformation of the catalyst-substrate complex, leading to a more ordered and predictable transition state. nih.govnsf.gov

In amino alcohols, strong intramolecular hydrogen bonds can form between the amino and hydroxyl groups. rsc.org This interaction can significantly influence the molecule's conformational preferences and, consequently, its reactivity and selectivity as a catalyst or ligand. rsc.orgnih.gov The strength of this hydrogen bond is dependent on the basicity of the amino group. rsc.org

The presence of a weak intramolecular hydrogen bond in the cis-diastereomer of 1-amino-2-indanol (B1258337), which is absent in the trans-diastereomer, has been shown to affect its photoelectron circular dichroism spectra, highlighting the sensitivity of molecular properties to such interactions. rsc.org Computational studies on cis-3-aminoindan-1-ol have revealed that the most stable conformer is stabilized by a strong HN∙∙∙∙HO hydrogen bond. nih.gov The formation of intramolecular hydrogen bonds can also influence the rate of electron and hole transfer in donor-acceptor systems by bringing the donor and acceptor moieties into close proximity. nsf.gov

Conformational Analysis of this compound and its Derivatives

The conformational landscape of indane-based molecules is crucial for their application in pharmaceuticals and asymmetric catalysis. nih.govnih.gov The five-membered ring of the indane scaffold is not planar and can adopt different puckered conformations. nih.gov

Experimental studies, such as chirped-excitation Fourier-transform microwave spectroscopy, have been employed to characterize the conformational landscape of 1-aminoindane in the gas phase. nih.gov These studies have confirmed the presence of multiple conformers. nih.gov For 1-aminoindane, two conformers were identified, both having a cyclopentane (B165970) puckering and an equatorial amino group, but differing in the orientation of the amino group's hydrogens. nih.gov The analysis of isotopologues has allowed for a precise structural determination of the most stable isomer. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assigning the conformations of indan-1-ols and their derivatives in solution. rsc.org

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to investigate the conformational preferences and intramolecular interactions of this compound and its derivatives. nih.govnih.gov These calculations provide valuable insights into the relative energies of different conformers and the transition states connecting them. nih.gov

For cis-3-aminoindan-1-ol, DFT (B3LYP) and MP2 calculations have identified nine conformational minima that can interconvert through ring-puckering and rotation of the hydroxyl and amino groups. nih.gov These studies have highlighted the critical role of intramolecular hydrogen bonds (OH∙∙∙∙π, NH∙∙∙∙π, NH∙∙∙∙OH, and HN∙∙∙∙HO) in stabilizing these conformers. nih.gov The Atoms-in-Molecule (AIM) theory is often used in conjunction with these calculations to analyze the electron density at bond critical points, providing further evidence for the existence and strength of intramolecular interactions. nih.gov

Computational studies on 1-aminoindane using MP2 and various DFT functionals (B3LYP, ωB97X-D, and M06-2X) have been used to calculate the potential energy surface for the conversion between conformers, helping to explain why certain conformers are not observed experimentally. nih.gov

Table of Computational Methods in Conformational Analysis

Computational MethodBasis SetApplication
DFT (B3LYP)6-31+G, 6-311++GStructure optimization and vibrational frequency calculations. nih.gov
MP2Not SpecifiedConformational analysis and investigation of intramolecular hydrogen bonding. nih.gov
DFT (ωB97X-D, M06-2X)Not SpecifiedCalculation of potential energy surfaces for conformational interconversion. nih.gov

Transition State Modeling for Enantioselectivity Rationalization

Transition state modeling is a computational method used to rationalize the enantioselectivity observed in asymmetric chemical reactions. For chiral molecules such as aminoindan derivatives, understanding the transition state is key to predicting and explaining why one enantiomer is formed preferentially over the other. nih.govresearchgate.net

In reactions where aminoindan derivatives act as catalysts or chiral auxiliaries, the conformational rigidity of the indan (B1671822) backbone plays a significant role in creating a predictable stereochemical environment. nih.gov Theoretical models are constructed to calculate the energies of the different possible transition states leading to the (R) or (S) products. The model assumes that the reaction will proceed predominantly through the lowest energy transition state. For instance, in organocatalyzed Mannich reactions, transition-state models are proposed to account for the observed diastereo- and enantioselectivity. researchgate.netresearchgate.net These models often consider the formation of specific hydrogen bonds and the steric interactions between the substrate, the catalyst, and the reagents, which ultimately dictate the facial selectivity of the attack on a prochiral center. researchgate.net

Spectroscopic Studies for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are indispensable for determining the precise three-dimensional structure of molecules and understanding their dynamic behavior. For this compound and its analogs, a variety of advanced spectroscopic methods have been employed to probe its conformational landscape and electronic properties.

Due to the limited availability of specific spectroscopic data for this compound, this section relies on detailed studies conducted on the structurally similar compound (R)-1-aminoindan. The fundamental conformational behavior of the five-membered ring is expected to be analogous, providing valuable insights.

Laser-induced fluorescence (LIF) and single vibronic level (SVL) emission spectroscopy are powerful techniques used to study the vibrational spectroscopy of different conformers of a molecule in the gas phase, typically under supersonic jet-cooled conditions. rsc.orgonera.fr

Studies on (R)-1-aminoindan have identified two distinct low-energy conformers. rsc.org Ab initio calculations support these experimental findings, indicating that in both conformers, the amino group occupies a pseudo-equatorial position, with its lone pair of electrons directed away from the aromatic ring's electron cloud. rsc.org The fluorescence excitation spectra of these conformers exhibit low-frequency progressions, which have been assigned to specific vibrational modes. rsc.org

ConformerExcitation Spectrum ProgressionGround State CounterpartAssignment
1118 cm⁻¹~147 cm⁻¹Puckering motion coupled with ring flapping
2114 cm⁻¹~147 cm⁻¹Puckering motion coupled with ring flapping

Data sourced from studies on (R)-1-aminoindan. rsc.org

SVL emission spectra further helped to identify ground state frequencies for other low-frequency modes, such as the puckering motion coupled with a ring twisting mode. rsc.org

UV-UV holeburning spectroscopy is a high-resolution technique that allows for the unambiguous separation of spectral features belonging to different conformers of a molecule. nih.govresearchgate.net This method was applied to jet-cooled 1-aminoindan (B1206342) to disentangle the complex LIF excitation spectrum. nih.govaip.org

The experiment confirmed the existence of two conformers (designated R and B) and allowed for the definitive assignment of their respective vibronic bands. nih.govaip.org The study focused on low-frequency ring twisting and puckering modes, revealing that these modes are coupled in the electronically excited S₁ state, a phenomenon known as the Duschinsky rotation. nih.govaip.org

Key Findings from UV-UV Holeburning Spectroscopy of 1-Aminoindan:

Finding Observation Implication
Conformer Separation Spectral features for conformers R and B were cleanly separated. Allows for unambiguous assignment of vibrational modes to each conformer.
Mode Coupling Coupling between twisting and puckering modes is stronger for conformer B than for conformer R. nih.govaip.org The molecular geometry change upon electronic excitation differs between conformers.
Vibronic Activity A twisting mode was observed at 0+99 cm⁻¹ in the S₁ state for conformer B, but not for conformer R. nih.govaip.org The Franck-Condon activity of the twisting mode is substantially different for the two conformers.

| Fluorescence Lifetime | The fluorescence lifetimes of the vibronic levels were found to differ for each conformer. nih.govaip.org | The photophysical properties are conformer-specific. |

Data sourced from studies on 1-aminoindan. nih.govaip.org

Fourier-Transform Microwave (FTMW) spectroscopy is a high-resolution technique ideal for the precise determination of molecular structures in the gas phase. nih.gov By measuring the rotational transitions of a molecule, it is possible to obtain highly accurate rotational constants, which are directly related to the molecule's moments of inertia and, consequently, its geometry. doi.org

While FTMW spectroscopy is a powerful tool for structural biology and chemistry, specific experimental data for the gas-phase structure of 1-aminoindan or its derivatives is not currently available. nih.govresearchgate.net In principle, this technique could be used to determine the exact bond lengths and angles of this compound. Furthermore, by studying the spectra of isotopically substituted species (e.g., using ¹³C, ¹⁵N, ¹⁸O), a complete and unambiguous three-dimensional structure can be determined. nih.gov

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org It is exceptionally sensitive to the absolute configuration and conformation of a molecule. chemrxiv.org

The chiral molecular structure of (R)-1-aminoindan has been investigated using experimental VCD and vibrational absorption spectra, with the results compared to spectra predicted by quantum chemical calculations. researchgate.net Such studies are crucial for understanding the complex conformational landscape of 1-aminoindan, which possesses multiple conformers. These arise from two primary ring-puckering conformations, with the conformer having a pseudo-equatorial substituent being more abundant. researchgate.net For each of these puckered forms, the amino group can adopt three different rotational conformations, leading to a total of six possible conformers. researchgate.net VCD spectroscopy provides a direct experimental probe to identify and characterize these distinct conformational states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for structural elucidation. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for each enantiomer. researchgate.netresearchgate.net

For 1-aminoindan, this technique has been used to achieve enantiodiscrimination. researchgate.netresearchgate.net The addition of a chiral phosphoric acid, such as (R)-VAPOL-PA, to a solution of racemic 1-aminoindan in CDCl₃ results in the formation of transient diastereomeric complexes. These complexes exhibit different chemical shifts in the ¹³C{¹H}-NMR spectrum, allowing for the identification and quantification of the individual enantiomers. researchgate.net

The table below shows the chemical shift difference (Δδ in ppm) between the R and S enantiomers of 1-aminoindan upon addition of a chiral solvating agent.

Carbon SiteChemical Shift Difference (ΔδR/S in ppm)
C10.05
C20.04
C30.02
C3a0.03
C40.01
C50.02
C60.01
C70.02
C7a0.04

Data derived from ¹³C{¹H}-NMR spectra of racemic 1-aminoindane with R-VAPOL-PA. researchgate.net

Vi. Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes to Access Specific Stereoisomers

While established methods exist for the synthesis of aminoindanes, future work will likely focus on developing more efficient, stereoselective, and versatile routes to access specific isomers like (R)-1-amino-indan-4-ol and its derivatives. The demand for enantiomerically pure compounds in pharmaceuticals and materials science necessitates the continual improvement of synthetic strategies. rsc.org

One promising avenue is the advancement of dynamic kinetic resolution (DKR). This technique combines the enzymatic resolution of a racemate with the in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer. Research into novel racemization catalysts that are compatible with biocatalysts under mild conditions could lead to highly efficient DKR processes for producing (R)-1-aminoindanes. researchgate.net For instance, the development of heterogeneous catalysts, such as palladium on layered double hydroxides, has shown promise in the racemization of (S)-1-aminoindan, enabling the synthesis of the (R)-enantiomer with high conversion and enantiomeric excess. researchgate.net

Another key area is the exploration of C-H bond functionalization. Recent studies have demonstrated the synthesis of 1-aminoindane derivatives through a beilstein-journals.orgnih.gov-hydride shift-mediated C(sp³)–H bond functionalization, offering an expeditious route to these structures. rsc.org Future research could adapt these methods for the asymmetric synthesis of specific stereoisomers by employing chiral catalysts, providing a more atom-economical pathway that avoids pre-functionalized starting materials.

Furthermore, enantioselective reactions on prochiral precursors remain a critical area of focus. Strategies such as the asymmetric reduction of indanones, enantioselective epoxidation of indene (B144670) followed by regioselective ring-opening, and asymmetric additions to imine derivatives are ripe for further optimization. rsc.orgnih.gov The development of new catalytic systems that offer higher selectivity and broader substrate scope for these transformations will be essential for accessing a wider range of functionalized aminoindanol (B8576300) stereoisomers.

Synthetic StrategyPotential AdvantageResearch Focus
Dynamic Kinetic Resolution (DKR)Theoretical 100% yield of the desired enantiomerNovel, compatible racemization and resolution catalysts
Asymmetric C-H FunctionalizationHigh atom economy, step-efficientDevelopment of chiral catalysts to control stereoselectivity
Enantioselective ReactionsDirect creation of chirality from prochiral substratesNew catalysts for asymmetric reduction, epoxidation, and additions

Exploration of New Chiral Catalysts and Auxiliaries Based on the this compound Scaffold

The structural and chemical properties of the aminoindanol scaffold, such as its rigidity and the defined spatial arrangement of its amino and hydroxyl groups, make it an excellent platform for designing new chiral catalysts and auxiliaries. beilstein-journals.org The this compound framework is particularly promising for creating bifunctional catalysts, where the amino and hydroxyl moieties can act as hydrogen-bond donors/acceptors or coordinate to metal centers to activate substrates. beilstein-journals.org

Future research will likely involve the derivatization of the amino and hydroxyl groups of this compound to create libraries of new ligands. For example, incorporating urea, thiourea, or squaramide functionalities can generate powerful hydrogen-bonding organocatalysts. beilstein-journals.org These catalysts have proven effective in a variety of enantioselective transformations, and tailoring the substituents on the indane core could fine-tune their steric and electronic properties for enhanced reactivity and selectivity. beilstein-journals.org

The development of novel metal complexes incorporating ligands derived from this compound is another key direction. The specific pairing of a chiral ligand with a metal ion is crucial for the effectiveness of the resulting catalyst in asymmetric synthesis. nih.govbeilstein-journals.org Research into coordinating this scaffold with a range of transition metals (e.g., copper, rhodium, palladium) could yield catalysts for reactions such as asymmetric Henry reactions, cyclopropanations, or conjugate additions. beilstein-journals.orgmdpi.com

Moreover, the indanyl core itself is a key motif in highly successful catalysts. rsc.org The unique stereochemistry of this compound can be harnessed to create novel N-heterocyclic carbene (NHC) precursors or phosphine (B1218219) ligands, expanding the toolkit of catalysts available for asymmetric synthesis.

Catalyst TypeFunctional GroupPotential Applications
Bifunctional OrganocatalystThiourea, SquaramideFriedel-Crafts Alkylation, Michael Addition, Aza-Henry Reaction
Chiral Metal ComplexN,O-chelating ligandAsymmetric Henry Reaction, Diethylzinc Addition, Cyclopropanation
Chiral AuxiliaryOxazolidinoneAsymmetric Aldol (B89426) Reactions, Synthesis of α-amino acids

Expansion of Catalytic Applications to New Reaction Classes

Catalysts derived from the aminoindanol scaffold have already demonstrated success in reactions like Friedel–Crafts alkylations, Michael additions, and Diels-Alder reactions. beilstein-journals.org A significant future direction is to expand the application of catalysts based on this compound to new and challenging classes of chemical transformations.

One area of exploration is in photoredox catalysis. Combining the chiral environment provided by an this compound-derived catalyst with a photocatalyst could enable novel, enantioselective radical reactions or Mannich-type reactions under mild conditions. mdpi.com

Another promising frontier is the application in C-H activation and functionalization reactions. Designing ligands that can direct a metal catalyst to selectively functionalize a specific C-H bond while controlling the stereochemistry at a different site would represent a major advance in synthetic efficiency. The rigid indane backbone could provide the necessary steric influence to achieve high levels of selectivity.

Furthermore, there is potential for application in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. Developing catalysts from the this compound scaffold that can control the stereochemical outcome of these complex transformations would be highly valuable for building molecular complexity efficiently. The bifunctional nature of the scaffold could be instrumental in organizing multiple substrates within the catalytic pocket. beilstein-journals.org

Finally, exploring their use in polymerization reactions could lead to the synthesis of novel chiral polymers with unique properties and applications in materials science and enantioselective separations.

Advanced Computational Studies for Predictive Design of Chiral Indane-Based Systems

Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of chiral catalysts. nih.govchiralpedia.com Future research on this compound and its derivatives will heavily rely on advanced computational methods to guide experimental work, reducing the time and resources required for catalyst development. chiralpedia.com

The use of Density Functional Theory (DFT) will be crucial for calculating the transition-state structures of catalyzed reactions. researchgate.net These calculations can elucidate the origin of enantioselectivity by comparing the energies of the transition states leading to the different stereoisomers. This insight allows for the rational, predictive design of new catalysts with improved performance. For example, computational models can predict how modifying substituents on the indane ring will affect the catalyst's interaction with the substrate and, consequently, the stereochemical outcome.

Machine learning (ML) and artificial intelligence (AI) are also emerging as transformative technologies in catalyst design. chiralpedia.com By training algorithms on existing experimental and computational data, ML models can predict the performance of virtual catalyst libraries, identifying the most promising candidates for synthesis and testing. chiralpedia.comresearchgate.net This data-driven approach can uncover non-obvious structure-activity relationships and guide the exploration of a much broader chemical space than would be possible through experimentation alone.

Computational MethodApplication in Catalyst DesignDesired Outcome
Density Functional Theory (DFT)Calculation of transition-state energiesUnderstanding the origin of enantioselectivity, rational catalyst modification
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling large, complex catalytic systemsAccurate prediction of catalyst behavior in a realistic solvent environment
Virtual Screening / DockingSimulating ligand-substrate interactionsRapidly assessing the potential fit and selectivity of new catalyst designs
Machine Learning (ML) / AIData-driven prediction of catalyst performanceAccelerated discovery of novel catalysts with high efficiency and selectivity

Sustainable Synthesis and Catalytic Approaches (e.g., Green Chemistry Principles)

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes and catalytic applications.

A key goal is the use of renewable feedstocks. Research into synthesizing the indane scaffold from biomass-derived platform chemicals would represent a significant step towards sustainability. frontiersin.org Additionally, developing enzymatic or chemo-enzymatic routes for the synthesis of this compound could offer a greener alternative to traditional chemical methods, often proceeding under milder conditions and with higher selectivity. frontiersin.org

In catalysis, a major focus will be on catalyst recycling and reuse. Immobilizing catalysts derived from this compound onto solid supports, such as polymers or magnetic nanoparticles, can facilitate their separation from the reaction mixture and allow for their reuse over multiple cycles. nih.gov This not only reduces waste but also improves the economic viability of the process.

Other green chemistry principles to be explored include minimizing the use of hazardous solvents, designing reactions with high atom economy, and using energy-efficient processes. For example, developing catalytic reactions that can be performed in water or other environmentally benign solvents would be a significant achievement. The synthesis of Schiff bases from 4-aminoantipyrine, for instance, has been achieved through simple, efficient, and green procedures, providing a model for future work. chemrevlett.com The ultimate aim is to integrate sustainability into every stage of the lifecycle of this compound, from its synthesis to its application as a catalyst.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for establishing the stereochemical configuration of (R)-1-Amino-indan-4-OL?

  • Methodological Answer : Use chiral resolution techniques such as X-ray crystallography (for crystalline derivatives) or advanced NMR spectroscopy with chiral solvating agents (e.g., europium complexes). Cross-validate with polarimetry and compare optical rotation values against literature data for structurally similar indanol derivatives . For enantiomeric purity, employ chiral HPLC with a cellulose-based stationary phase (e.g., Chiralcel OD-H) and validate retention times using racemic mixtures .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

  • Methodological Answer : Prioritize asymmetric catalytic hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) under controlled pH and temperature conditions. Monitor reaction progress via TLC or LC-MS. Post-synthesis, employ low-temperature crystallization in non-polar solvents to isolate the enantiomerically pure product. Validate purity via 1^1H-NMR (e.g., absence of diastereomeric splitting) and enantiomeric excess (ee) calculations using chiral chromatography .

Q. What are the critical parameters for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol).
  • Stability : Conduct accelerated stability testing under thermal (40°C–60°C) and photolytic (ICH Q1B guidelines) conditions. Quantify degradation products via HPLC-UV.
  • pKa : Use potentiometric titration with a GLpKa instrument or DFT-based computational modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), assay buffers (ionic strength, pH), and control compounds.
  • Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for inter-experimental variability.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target-specific effects. Cross-reference with molecular docking simulations to identify binding site discrepancies .

Q. What strategies are recommended for validating this compound as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :

  • Catalytic Efficiency : Screen in model reactions (e.g., aldol addition, Michael reaction) under varying conditions (solvent, temperature).
  • Kinetic Analysis : Determine turnover frequency (TOF) and enantioselectivity (ee) using 13^{13}C-NMR or chiral GC.
  • Comparative Studies : Benchmark against established ligands (e.g., BINOL, SPINOL) to assess cost-performance tradeoffs .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while ensuring reproducibility?

  • Methodological Answer :

  • Dosing Protocol : Use a crossover design in rodent models to minimize inter-subject variability. Administer via IV and oral routes for bioavailability calculations.
  • Analytical Workflow : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards (e.g., d4-4-Amino-1-pentanol).
  • Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites and assess metabolic stability .

Data Management and Reproducibility

Q. What steps ensure compliance with FAIR principles when publishing datasets involving this compound?

  • Methodological Answer :

  • Metadata Standards : Adopt ISA-Tab format for experimental descriptors (e.g., synthesis conditions, assay parameters).
  • Data Deposition : Upload raw spectra (NMR, MS), crystallographic files (.cif), and chromatograms to repositories like Zenodo or Figshare. Assign DOIs for traceability.
  • Ethical Considerations : Anonymize human-derived data using pseudonymization or k-anonymity algorithms, as per GDPR and IRB guidelines .

Conflict Resolution in Experimental Design

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Model Refinement : Re-optimize DFT calculations with higher basis sets (e.g., def2-TZVP) and solvent correction (SMD model).
  • Experimental Controls : Repeat reactions with purified substrates and inert-atmosphere conditions (glovebox) to exclude oxygen/moisture artifacts.
  • Collaborative Workflows : Integrate multi-lab reproducibility checks using standardized protocols (e.g., NIH Principles of Rigor) .

Tables for Reference

Table 1 : Key Validation Parameters for Chiral Purity Assessment

ParameterMethodAcceptance CriteriaReference
Enantiomeric ExcessChiral HPLC (OD-H column)≥98% ee
Optical RotationPolarimetry (589 nm)[α]D20[α]_D^{20} = +15° to +18°
CrystallinityPXRDMatch simulated pattern

Table 2 : Statistical Tools for Data Contradiction Analysis

ToolApplicationSoftware/Package
ANOVAInter-assay variabilityR (lme4 package)
PCAMultivariate outlier detectionPython (scikit-learn)
Bayesian InferenceProbability of mechanistic modelsStan/BUGS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.